3-Fluoro-2-(2-fluorophenyl)isonicotinic acid
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Overview
Description
3-Fluoro-2-(2-fluorophenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid This compound is characterized by the presence of two fluorine atoms, one on the phenyl ring and the other on the isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-fluorophenyl)isonicotinic acid typically involves multi-step reactions. One common method starts with the preparation of 2-fluoro-3-nitropyridine, which is then subjected to a series of reactions including reduction, halogenation, and coupling reactions. For instance, the Suzuki-Miyaura coupling reaction is often employed to introduce the fluorophenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(2-fluorophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Fluoro-2-(2-fluorophenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-tuberculosis drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor and structural isomer with a carboxylic acid group at the 4-position.
Nicotinic acid: Another isomer with the carboxylic acid group at the 3-position.
Picolinic acid: An isomer with the carboxylic acid group at the 2-position
Uniqueness
3-Fluoro-2-(2-fluorophenyl)isonicotinic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C12H7F2NO2 |
---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
3-fluoro-2-(2-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-9-4-2-1-3-7(9)11-10(14)8(12(16)17)5-6-15-11/h1-6H,(H,16,17) |
InChI Key |
RCIYDTBXYLFZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2F)C(=O)O)F |
Origin of Product |
United States |
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